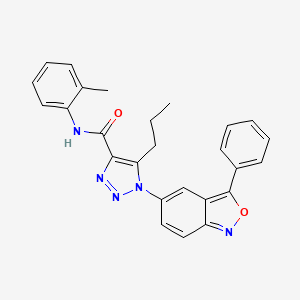![molecular formula C21H20BrN5 B11309258 N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11309258.png)
N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, a dimethylamino-substituted phenyl group, and an imidazo[1,2-a]pyrazin-3-amine core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-methylphenylamine to obtain 2-bromo-4-methylphenylamine. This intermediate is then reacted with 2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.
化学反応の分析
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate protein-ligand interactions, enzyme inhibition, and receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials. Its unique chemical structure allows for the design of materials with tailored functionalities.
作用機序
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. The brominated phenyl group and the dimethylamino-substituted phenyl group can interact with various enzymes, receptors, or proteins, leading to modulation of their activity. The imidazo[1,2-a]pyrazin-3-amine core may play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.
類似化合物との比較
Similar Compounds
- N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide
- N-(2-bromo-4-methylphenyl)-2-methoxybenzamide
- N-(2-bromo-4-methylphenyl)-2-chlorobenzamide
Uniqueness
N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine stands out due to its unique combination of functional groups and structural features
特性
分子式 |
C21H20BrN5 |
|---|---|
分子量 |
422.3 g/mol |
IUPAC名 |
N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C21H20BrN5/c1-14-4-9-18(17(22)12-14)24-21-20(25-19-13-23-10-11-27(19)21)15-5-7-16(8-6-15)26(2)3/h4-13,24H,1-3H3 |
InChIキー |
AFLJOMNHNSURJX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)N(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-5-{[(4-methylphenyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11309179.png)
![N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide](/img/structure/B11309193.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11309203.png)
![2-(2-methoxyphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11309211.png)
![7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11309217.png)
![N-(4-Bromophenyl)-2-{[5-cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}propanamide](/img/structure/B11309225.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11309233.png)


![3-methoxy-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11309250.png)
![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B11309260.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11309273.png)
![[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11309274.png)
![1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane](/img/structure/B11309276.png)
